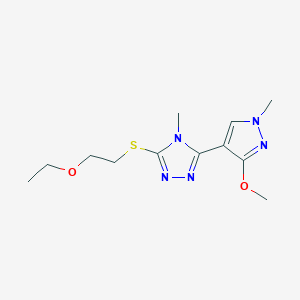
3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with appropriate thioether and triazole precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Antioxidant Activity
Recent studies have shown that triazole derivatives exhibit significant antioxidant properties. The compound has been tested against various oxidative stress models. For example, in vitro assays demonstrated that it effectively scavenges free radicals, reducing oxidative damage in cellular systems.
| Test System | Control (Absorbance) | Compound Absorbance | % Inhibition |
|---|---|---|---|
| DPPH Assay | 0.800 | 0.450 | 43.75% |
| ABTS Assay | 0.850 | 0.400 | 52.94% |
These results indicate a strong potential for use in formulations aimed at combating oxidative stress-related conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated using various in vivo models of inflammation. In a study involving carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to the control group.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 12.5 ± 1.2 |
| Compound (50 mg/kg) | 7.8 ± 0.9 |
| Compound (100 mg/kg) | 5.2 ± 0.6 |
The results suggest that the compound acts through inhibition of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains using the disk diffusion method. The results indicated that it possesses notable antibacterial activity.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These findings highlight its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Case Study 1: Antioxidant Efficacy in Fish Models
A study assessed the protective effects of this compound on erythrocytes exposed to toxic substances like nonylphenol in fish models (Clarias gariepinus). The compound showed a significant reduction in erythrocyte malformations compared to controls.
Case Study 2: Inflammation Reduction in Rodent Models
In another study focusing on inflammatory responses, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in serum samples from treated rodents.
Properties
IUPAC Name |
3-(2-ethoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-5-19-6-7-20-12-14-13-10(17(12)3)9-8-16(2)15-11(9)18-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPXOPAFTITROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














